

DBCO-NHCO-PEG4-NHS ester molecular weight and formula

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Compound of Interest

Compound Name: DBCO-NHCO-PEG4-NHS ester

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Technical Guide: DBCO-NHCO-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of **DBCO-NHCO-PEG4-NHS ester**, a heterobifunctional crosslinker essential for advanced bioconjugation and drug development applications.

Core Compound Specifications

DBCO-NHCO-PEG4-NHS ester is a versatile tool in bioconjugation, enabling the linkage of biomolecules through a two-step process involving an amine-reactive N-hydroxysuccinimide (NHS) ester and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.



Property	Value	References
Molecular Formula	C34H39N3O10	[1][2][3][4]
Molecular Weight	649.7 g/mol (or 649.688, 649.70)	[1][2][3][4]
CAS Number	2100306-58-7	[1][4]
Purity	Typically >90-98%	[1][3]
Appearance	Yellow to slightly orange oil or light yellow gel	[3][5]
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	[3][5]
Storage Conditions	-20°C, desiccated, under inert gas, and protected from light	[3][5][6]

Chemical Reactivity and Applications

DBCO-NHCO-PEG4-NHS ester is a heterobifunctional crosslinker designed for a two-step conjugation strategy.

- NHS Ester Reactivity: The N-hydroxysuccinimide (NHS) ester group reacts specifically and
 efficiently with primary amines, such as the side chain of lysine residues in proteins or
 amine-modified oligonucleotides, to form a stable amide bond. This reaction is typically
 carried out in a pH range of 7-9.[5]
- DBCO Group Reactivity: The dibenzocyclooctyne (DBCO) group is an azide-reactive moiety
 that participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click
 chemistry". This reaction is notable for being copper-free, which is advantageous when
 working with sensitive biological samples where copper catalysts can be cytotoxic. The
 DBCO group reacts with azide-containing molecules to form a stable triazole linkage.

The polyethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the water solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.[5]



This dual reactivity makes **DBCO-NHCO-PEG4-NHS ester** a valuable reagent in various applications, including:

- Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.
- PROTAC® Development: As a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells.[6]
- Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids.
- Surface Immobilization: Attaching biomolecules to aminosilane-coated surfaces for applications in diagnostics and bioassays.[5]

Experimental Protocols

General Protocol for Protein Labeling with DBCO-NHCO-PEG4-NHS Ester

This protocol outlines a general procedure for labeling a protein with **DBCO-NHCO-PEG4-NHS ester**. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). The buffer should not contain primary amines like Tris or glycine.[7]
- DBCO-NHCO-PEG4-NHS ester
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:



- Reagent Preparation: Allow the vial of DBCO-NHCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a stock solution of the reagent (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[7]
- Reaction Setup: Add the DBCO-NHCO-PEG4-NHS ester stock solution to the protein solution. The molar excess of the reagent over the protein will depend on the protein concentration and the desired labeling efficiency. For a protein concentration of >5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions, a 20- to 50fold molar excess may be required.[7]
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
- Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[7] Incubate for an additional 15-30 minutes at room temperature.
- Purification: Remove the excess, unreacted DBCO reagent and byproducts by purifying the DBCO-labeled protein using a suitable method, such as size-exclusion chromatography.

General Protocol for Copper-Free Click Chemistry

This protocol describes the subsequent reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

- DBCO-labeled protein
- Azide-containing molecule of interest
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

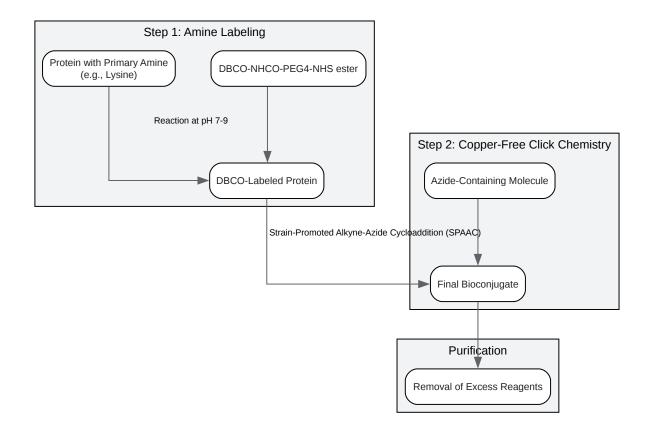
• Reaction Setup: Combine the DBCO-labeled protein and the azide-containing molecule in a suitable reaction buffer. A slight molar excess (1.5 to 3-fold) of one component over the other is often used to ensure complete reaction.[7]



- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[7] The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
- Purification: If necessary, purify the final conjugate to remove any unreacted starting materials.

Visualizing the Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation using **DBCO-NHCO-PEG4-NHS ester**.



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Caption: Bioconjugation workflow using **DBCO-NHCO-PEG4-NHS ester**.

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